molecular formula C20H22N6 B7632069 1-methyl-4-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine

1-methyl-4-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine

Cat. No. B7632069
M. Wt: 346.4 g/mol
InChI Key: MBOATFQWNAVBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as M-8, and it has shown promising results in various studies.

Mechanism of Action

The mechanism of action of M-8 is not fully understood, but it is believed to involve the modulation of certain receptors in the brain and the inhibition of certain enzymes involved in cancer cell growth. M-8 has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation. M-8 also inhibits the activity of cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects:
M-8 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cancer cell growth, and the induction of apoptosis (programmed cell death) in cancer cells. M-8 has also been shown to have analgesic (pain-relieving) effects and to improve memory and cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using M-8 in lab experiments is its high potency and selectivity, which allows for precise modulation of the target receptors and enzymes. However, M-8 is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, the synthesis of M-8 is a complex process that requires expertise in organic chemistry, which may limit its availability and accessibility for some researchers.

Future Directions

There are several future directions for the research on M-8. One direction is the development of new derivatives of M-8 with improved pharmacological properties, such as increased potency, selectivity, and bioavailability. Another direction is the exploration of the therapeutic potential of M-8 in other disease areas, such as pain management, depression, and anxiety disorders. Additionally, the elucidation of the exact mechanism of action of M-8 could lead to the discovery of new drug targets and the development of novel therapies for various diseases.

Synthesis Methods

The synthesis of M-8 involves the reaction of 4-(2-methyl-1H-indol-3-yl)piperidine with 1-methyl-4-chloropyrazolo[3,4-d]pyrimidine in the presence of a base. The resulting product is then purified using column chromatography. The synthesis of M-8 is a multistep process that requires expertise in organic chemistry.

Scientific Research Applications

M-8 has been studied for its potential use in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, M-8 has been shown to modulate the activity of certain receptors in the brain, which could lead to the development of new therapies for neurological disorders. In cancer research, M-8 has been shown to inhibit the growth of cancer cells, making it a potential candidate for anticancer drug development. In drug discovery, M-8 has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

1-methyl-4-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6/c1-13-18(15-5-3-4-6-17(15)24-13)14-7-9-26(10-8-14)20-16-11-23-25(2)19(16)21-12-22-20/h3-6,11-12,14,24H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOATFQWNAVBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3CCN(CC3)C4=NC=NC5=C4C=NN5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.